molecular formula C14H10F2N2OS B1361770 1-Benzoyl-3-(2,3-difluorophenyl)thiourea CAS No. 887267-30-3

1-Benzoyl-3-(2,3-difluorophenyl)thiourea

Cat. No.: B1361770
CAS No.: 887267-30-3
M. Wt: 292.31 g/mol
InChI Key: FANZMKGTEDGNGH-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2,3-difluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H10F2N2OS. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a benzoyl group and a 2,3-difluorophenyl group. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Preparation Methods

The synthesis of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3-difluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzoyl-3-(2,3-difluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or difluorophenyl groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-Benzoyl-3-(2,3-difluorophenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or bind to specific receptors, leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

1-Benzoyl-3-(2,3-difluorophenyl)thiourea can be compared with other thiourea derivatives such as:

Properties

IUPAC Name

N-[(2,3-difluorophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZMKGTEDGNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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